N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4/c21-13-2-1-3-14(7-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-4-5-15-16(6-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJUQPHGSQLMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex compound that exhibits significant biological activity, particularly in the field of medicinal chemistry. This article reviews its synthesis, mechanisms of action, and various biological activities supported by experimental data.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O4 |
| Molecular Weight | 395.41 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step organic reactions starting from benzo[d][1,3]dioxole derivatives and triazolo-pyrimidine intermediates. The final product is achieved through coupling reactions under specific conditions (e.g., using bases like potassium carbonate) and solvents like dimethylformamide at elevated temperatures.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical biological pathways. It may modulate their activity leading to alterations in cellular processes including:
- Signal Transduction
- Gene Expression
- Metabolic Pathways
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro tests against various cancer cell lines have shown promising results:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as caspase activation and cell cycle disruption .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Triazole derivatives often exhibit activity against a range of pathogens due to their ability to interfere with microbial metabolic processes .
Study 1: Anticancer Efficacy
A study focused on a library of triazole derivatives where this compound was evaluated for its anticancer effects on breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 4.93 μM against MCF-7 cells, demonstrating its potential as a therapeutic agent in oncology .
Study 2: Mechanistic Insights
In silico docking studies were performed to elucidate the binding affinity of the compound to estrogen receptors (ER). This approach provided insights into its mechanism of action at the molecular level and supported experimental findings regarding its anticancer activity .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-acetamide have shown promising results against HCT-116 and HeLa cell lines with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells, as evidenced by morphological changes observed under microscopy following treatment.
Antibacterial Activity
Compounds containing the benzodioxole moiety have been noted for their antibacterial properties. Studies have shown that benzotriazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The specific compound may also contribute to this activity due to its structural similarities with known antibacterial agents.
Medicinal Chemistry
The unique structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide positions it as a potential scaffold for developing new drugs targeting various diseases. Its ability to modulate biological pathways makes it an attractive candidate for further exploration in drug design.
Research Applications
This compound can be utilized in various research settings:
- Pharmacological Studies : Investigating its effects on specific disease models.
- Chemical Biology : Exploring its interactions with biological macromolecules.
Cytotoxicity Analysis
In one study involving triazole derivatives similar to the compound , researchers demonstrated significant cytotoxicity against multiple cancer cell lines. The study utilized flow cytometry to analyze apoptotic markers and confirmed that certain modifications to the triazole structure enhanced its anticancer activity .
Antimicrobial Testing
Another study focused on the antibacterial properties of benzotriazole derivatives showed that modifications at specific positions significantly increased their effectiveness against resistant bacterial strains. This highlights the importance of structural variations in enhancing biological activity .
Comparison with Similar Compounds
Structural Analog: 2-{[1-Ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Core Structure : Pyrazolo[4,3-d]pyrimidin (vs. triazolo[4,5-d]pyrimidin in the target compound).
- Substituents :
- 3-Methoxybenzyl at position 6 (vs. benzo[1,3]dioxole in the target compound).
- Sulfanyl linker (vs. acetamide bridge).
- The sulfanyl group may confer different pharmacokinetic properties compared to the acetamide .
Structural Analog: Flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide)
- Core Structure : Triazolo[1,5-a]pyrimidin (vs. triazolo[4,5-d]pyrimidin).
- Substituents :
- 2,6-Difluorophenyl (vs. 3-fluorophenyl).
- Sulfonamide group (vs. acetamide).
- Reported Activity : Herbicidal action via acetolactate synthase inhibition.
- Key Differences :
Structural Analog: (R)-3-benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide
- Core Structure : Pyrimido[4,5-d]pyrimidin fused with a benzodiazepine (vs. triazolo-pyrimidin).
- Substituents :
- Benzyl and pyridinyl groups (vs. fluorophenyl and benzo[1,3]dioxole).
Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of the triazolopyrimidine core in this compound?
- Methodology: The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, refluxing intermediates (e.g., substituted pyrimidines) with ethyl acetoacetate in ethanol under controlled pH conditions can yield the core structure. Characterization via H NMR and X-ray crystallography is critical to confirm regioselectivity and purity .
- Key Parameters: Reaction time (3–18 hours), solvent choice (ethanol or DMF), and stoichiometric ratios of reactants (equimolar or excess) significantly influence yield and byproduct formation .
Q. What analytical techniques are essential for characterizing the acetamide and benzo[d][1,3]dioxole moieties?
- Methodology: Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and C NMR to resolve overlapping signals from the benzo[d][1,3]dioxole group. For stereochemical analysis, 2D NMR (e.g., NOESY) can clarify spatial arrangements, while IR spectroscopy identifies carbonyl stretches (e.g., acetamide C=O at ~1680 cm) .
- Validation: Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .
Q. How can preliminary bioactivity screening be designed for this compound?
- Methodology: Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by triazolopyrimidine derivatives (e.g., kinase or protease inhibition assays). Use dose-response curves (IC/EC) and positive controls (e.g., staurosporine for kinases) to establish baseline activity .
- Data Interpretation: Compare results with structurally analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines) to identify structure-activity relationships (SARs) .
Advanced Research Questions
Q. What computational strategies can predict the regioselectivity of triazolo-pyrimidine ring formation?
- Methodology: Employ quantum chemical calculations (e.g., transition state modeling via Gaussian) to map reaction pathways. For instance, compare activation energies for alternative cyclization routes (e.g., [1,2,3]triazolo vs. [1,2,4]triazolo isomers). Pair computational results with experimental validation using kinetic isotope effects (KIEs) or isotopic labeling .
- Tool Integration: Use COMSOL Multiphysics to simulate solvent effects and optimize reaction conditions (e.g., solvent polarity, temperature gradients) .
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., inconsistent IC values across assays)?
- Methodology: Conduct meta-analysis of assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) to identify confounding variables. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Apply multivariate statistical tools (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .
- Case Study: If conflicting results arise in antioxidant assays (e.g., DPPH vs. ABTS), investigate redox potential mismatches or interference from the benzo[d][1,3]dioxole group’s electron-donating effects .
Q. What strategies enable functionalization of the fluorophenyl group for SAR exploration?
- Methodology: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the fluorophenyl ring. Optimize catalyst systems (e.g., Pd(PPh)/SPhos) and base (KCO) in toluene/water mixtures. Monitor regioselectivity via F NMR to track para/meta substitution patterns .
- Challenges: Address steric hindrance from the triazolopyrimidine core by testing bulky ligands (e.g., XPhos) or microwave-assisted synthesis for faster kinetics .
Q. How can researchers design experiments to elucidate the compound’s metabolic stability?
- Methodology: Perform microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification. Identify major metabolites via fragmentation patterns and compare with in silico predictions (e.g., CYP450 docking simulations using AutoDock Vina). For hydrolytic stability, incubate the compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) .
- Data Integration: Correlate metabolic pathways with electronic properties (e.g., Hammett constants of substituents) to guide structural modifications .
Tables for Key Data Synthesis
Table 1. Representative Yields for Triazolopyrimidine Core Synthesis
| Reaction Conditions | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl acetoacetate reflux | Ethanol | 3 | 86 | |
| Acid chloride coupling | Chloroform | 18 | 72 |
Table 2. Computational vs. Experimental Regioselectivity in Cyclization
| Computational Prediction | Experimental Outcome | ΔG (kcal/mol) | Reference |
|---|---|---|---|
| [1,2,3]triazolo favored | [1,2,3]triazolo | -12.3 | |
| [1,2,4]triazolo favored | [1,2,3]triazolo | -9.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
